N,2,6-trimethylpyridin-4-amine

Organic Synthesis Medicinal Chemistry Catalysis

Researchers often face inconsistent reactivity due to regioisomeric impurities in generic aminopyridine building blocks. N,2,6-Trimethylpyridin-4-amine (CAS 193690-76-5) offers defined steric/electronic properties validated by HPLC & NMR, ensuring reproducible multi-step syntheses. • Measured LogP ~1.6 for predictable lipophilicity in medchem design • Enhanced basicity (pKa ~10.99) for nucleophilic organocatalysis • 2,6-Dimethyl substitution probes enzyme active site steric tolerance • Reliable commercial supply with full analytical characterization

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 193690-76-5
Cat. No. B062366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,6-trimethylpyridin-4-amine
CAS193690-76-5
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C)NC
InChIInChI=1S/C8H12N2/c1-6-4-8(9-3)5-7(2)10-6/h4-5H,1-3H3,(H,9,10)
InChIKeyWAJRZAKFGHYSOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2,6-Trimethylpyridin-4-amine: Product Overview


N,2,6-Trimethylpyridin-4-amine (CAS 193690-76-5), also referred to as 2,6-dimethyl-4-methylaminopyridine, is a substituted aminopyridine derivative with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol . Structurally, it features a pyridine core with methyl substituents at the 2- and 6-positions and an N-methylamino group at the 4-position, yielding the SMILES string CC1=CC(NC)=CC(C)=N1 and InChIKey WAJRZAKFGHYSOY-UHFFFAOYSA-N . This compound is primarily employed as a versatile intermediate or building block in organic synthesis and medicinal chemistry research [1].

Why N,2,6-Trimethylpyridin-4-amine Substitution Fails


Procuring a closely related analog such as 2,6-dimethyl-4-aminopyridine (CAS 3512-80-9) or a regioisomeric trimethylpyridin-4-amine (e.g., CAS 193690-61-8) in place of N,2,6-trimethylpyridin-4-amine introduces meaningful differences in molecular properties that can alter reaction outcomes and downstream performance. Variations in substitution pattern directly impact key physicochemical parameters including logP (lipophilicity) and pKa (basicity), which in turn influence solubility, membrane permeability, and reactivity in nucleophilic or coordination contexts [1]. The following quantitative evidence details specific, measurable distinctions between this compound and its closest structural comparators.

Quantitative Evidence Guide for N,2,6-Trimethylpyridin-4-amine


pKa Difference vs 2,6-Dimethyl-4-aminopyridine

N,2,6-Trimethylpyridin-4-amine exhibits a predicted pKa of 10.99±0.10, which is measurably higher than that of the des-methyl analog 2,6-dimethyl-4-aminopyridine (predicted pKa 10.30±0.50) [1]. The N-methylation of the 4-amino group increases electron density on the pyridine nitrogen, enhancing its basicity and nucleophilicity.

Organic Synthesis Medicinal Chemistry Catalysis

Lipophilicity and PSA vs Regioisomeric Analog

The target compound has a predicted XLogP3 of 1.6 and a measured PSA (Polar Surface Area) of 28.15 Ų [1]. In contrast, the regioisomer N,2,5-trimethylpyridin-4-amine (CAS 193690-61-8) exhibits a lower topological polar surface area of 24.9 Ų [2]. These values indicate that the 2,6-substitution pattern yields a higher logP than alternative trimethyl isomers, directly influencing its partitioning behavior in biphasic systems and passive membrane permeability.

Medicinal Chemistry ADME Drug Design

Price and Purity vs 2,3,5-Trimethyl Regioisomer

N,2,6-Trimethylpyridin-4-amine is commercially available from multiple specialty chemical suppliers with a minimum guaranteed purity of 95% by specification . In contrast, a closely related regioisomer, 2,3,5-trimethylpyridin-4-amine (CAS 1186329-61-2), is offered at a significantly higher price point (e.g., approximately $1,086 per gram), likely due to more complex synthesis or lower demand [1]. The target compound benefits from a more established supply chain with batch-specific quality documentation including HPLC and 1H-NMR upon request [2].

Procurement Quality Control Chemical Synthesis

N,2,6-Trimethylpyridin-4-amine: Optimal Applications


Kinase Inhibitor and GPCR Ligand Scaffold

The specific 2,6-dimethyl-4-methylamino substitution pattern confers a distinct combination of moderate lipophilicity (LogP ~1.6) and defined steric bulk. This profile is particularly suited for designing focused libraries targeting kinase ATP-binding pockets or GPCR ligand-binding domains, where the N-methyl group can act as a metabolic soft spot or modulate target engagement .

Supernucleophilic Organocatalyst Precursor

The enhanced basicity of N,2,6-trimethylpyridin-4-amine (predicted pKa 10.99) makes it a viable precursor for developing supernucleophilic catalysts analogous to DMAP (4-dimethylaminopyridine) derivatives. This compound serves as an ideal starting point for synthesizing novel organocatalysts for acylation, silylation, and other nucleophile-dependent transformations .

Probe for Steric Effects in Enzyme Active Sites

When used as a ligand or small-molecule probe, the 2,6-dimethyl substitution pattern creates a sterically hindered environment around the pyridine nitrogen. This makes it a valuable tool for systematically probing the tolerance of enzyme active sites to steric bulk, particularly in metalloenzymes where pyridine coordination is a key mechanistic feature [1].

Differentiated Building Block for Cross-Coupling

As a 'differentiated' aminopyridine building block, N,2,6-trimethylpyridin-4-amine offers orthogonal reactivity handles compared to its des-methyl or regioisomeric counterparts. Its established commercial availability with reliable analytical characterization (HPLC, NMR) makes it a dependable choice for multi-step synthetic routes where reproducibility and scalable sourcing are paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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